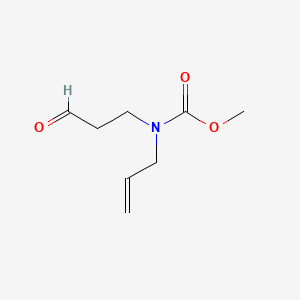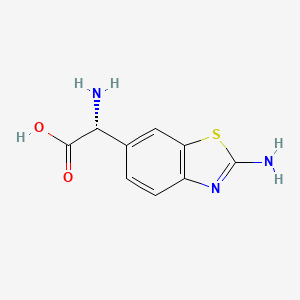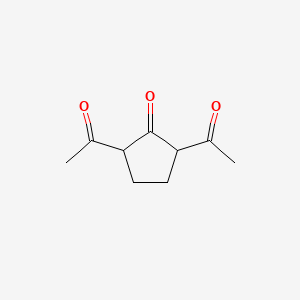
2,5-Diacetylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diacetylcyclopentan-1-one, or 2,5-DCPC, is an organic compound with a unique cyclic structure. This compound has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. 2,5-DCPC is a useful synthetic intermediate for the preparation of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of other compounds, including polymers. The compound has been studied extensively for its potential as an antifungal, antiviral, and anti-inflammatory agent.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 2,5-Diacetylcyclopentan-1-one can be achieved through a multi-step reaction pathway involving the conversion of a cyclopentanone derivative to the final product.
Starting Materials
Cyclopentanone, Acetic anhydride, Sodium acetate, Sulfuric acid, Sodium bicarbonate, Magnesium sulfate, Ethanol
Reaction
Step 1: Cyclopentanone is reacted with acetic anhydride in the presence of sulfuric acid to form 2-acetylcyclopentanone., Step 2: The 2-acetylcyclopentanone is then reacted with sodium acetate and acetic anhydride to form 2,5-diacetylcyclopentan-1-one., Step 3: The crude product is purified by washing with sodium bicarbonate solution and drying with magnesium sulfate., Step 4: The purified product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2,5-DCPC has been studied extensively for its potential as an antifungal, antiviral, and anti-inflammatory agent. In vitro studies have shown that 2,5-DCPC has antifungal activity against several species of fungi, including Candida albicans and Aspergillus niger. Additionally, the compound has been found to have antiviral activity against several viruses, including herpes simplex virus. In vivo studies have demonstrated that 2,5-DCPC has anti-inflammatory activity in mouse models of rheumatoid arthritis and asthma. The compound has also been studied for its potential to reduce inflammation in the gut and improve intestinal barrier function.
Wirkmechanismus
The exact mechanism of action of 2,5-DCPC is not yet fully understood. However, it is believed that the compound exerts its antifungal, antiviral, and anti-inflammatory effects by modulating the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). Additionally, 2,5-DCPC has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
2,5-DCPC has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, antioxidant, and anti-apoptotic effects. Additionally, it has been found to modulate the expression of several proteins involved in inflammation, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have demonstrated that 2,5-DCPC has anti-inflammatory and anti-allergic effects in mouse models of asthma and allergic rhinitis.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-DCPC has several advantages and limitations for lab experiments. On the plus side, the compound is relatively easy to synthesize, and it has a wide range of applications in organic chemistry, biochemistry, and pharmacology. Additionally, the compound is generally non-toxic and has been found to have several beneficial effects in vivo. On the downside, the compound is not commercially available, and it is difficult to obtain in large quantities. Additionally, the exact mechanism of action of 2,5-DCPC is not yet fully understood.
Zukünftige Richtungen
The potential of 2,5-DCPC has yet to be fully explored. Future research should focus on the compound’s mechanism of action, as well as its potential therapeutic applications. Additionally, further studies are needed to determine the compound’s pharmacokinetic and pharmacodynamic properties. Additionally, additional studies should be conducted to explore the compound’s potential as an anti-cancer agent. Lastly, research should be conducted to evaluate the safety and efficacy of 2,5-DCPC in humans.
Eigenschaften
IUPAC Name |
2,5-diacetylcyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5(10)7-3-4-8(6(2)11)9(7)12/h7-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLASDIPTJBGRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(C1=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702777 |
Source


|
| Record name | 2,5-Diacetylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diacetylcyclopentan-1-one | |
CAS RN |
18341-51-0 |
Source


|
| Record name | 2,5-Diacetylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)
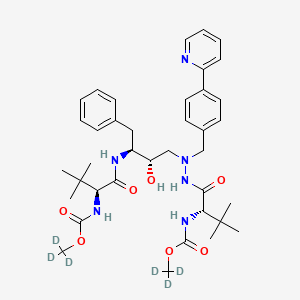
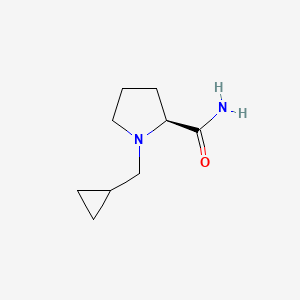

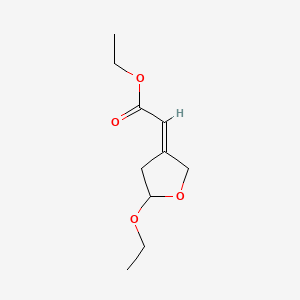
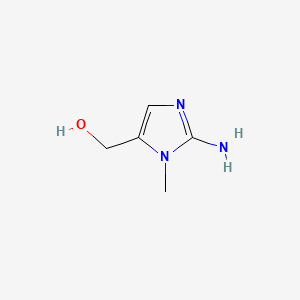
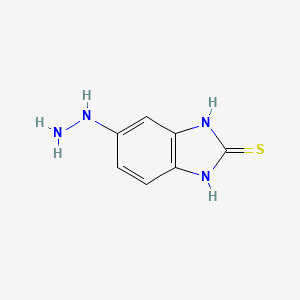

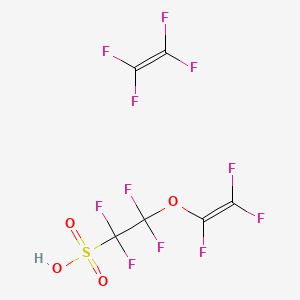
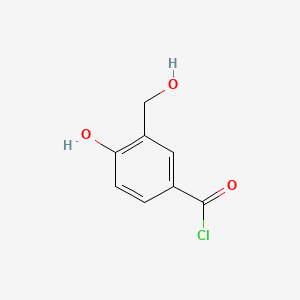
![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)

